molecular formula C18H17N3O5S B2496320 4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886939-14-6

4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2496320
CAS No.: 886939-14-6
M. Wt: 387.41
InChI Key: DOGGFJGMDHTGSJ-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and role in enzyme inhibition . This compound is structurally characterized by a benzamide moiety linked to an ethanesulfonyl group, a feature often associated with enhanced solubility and potential for target interaction, particularly in the development of enzyme inhibitors . The 2-methoxyphenyl-substituted oxadiazole ring is a key structural element that contributes to the molecule's research value, as similar oxadiazole derivatives have demonstrated significant potential in pharmacological research, including serving as selective carbonic anhydrase II inhibitors for investigations into antiglaucoma agents . The structural architecture of this benzamide-oxadiazole conjugate makes it a compelling candidate for research in hit-to-lead optimization campaigns, particularly in exploring structure-activity relationships (SAR) for novel enzyme inhibitors . Its core structure is analogous to other investigated compounds, suggesting potential research applications in modulating kinase activity, such as the vascular endothelial growth factor receptor (VEGFR), a key target in anti-angiogenesis studies . Researchers can utilize this compound as a chemical tool for probing sulfonamide-mediated enzyme inhibition or as a synthetic intermediate for generating more complex chemical entities for biological screening . The compound is provided For Research Use Only and is intended solely for laboratory investigations, not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-27(23,24)13-10-8-12(9-11-13)16(22)19-18-21-20-17(26-18)14-6-4-5-7-15(14)25-2/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGGFJGMDHTGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivativesSpecific reagents and catalysts are employed to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and yield. The choice of solvents, temperature, and reaction time are critical parameters that are carefully controlled during industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzamides, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the ethanesulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

Key structural variations among 1,3,4-oxadiazole derivatives include modifications to the sulfonamide group and substitutions on the aromatic rings. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Sulfonamide Substituent Oxadiazole Substituent Biological Activity Key References
Target Compound : 4-(Ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Ethanesulfonyl 2-Methoxyphenyl Potential Trr1 inhibitor; antifungal (inferred from structural analogues)
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl Antifungal activity against C. albicans (MIC₅₀: 3.9 µg/mL); Trr1 inhibition
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Antifungal activity against C. albicans (MIC₅₀: 1.9 µg/mL); Trr1 inhibition
Compound 6a : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide Ethylthio Phenylsulfonyl Inhibits human carbonic anhydrase II (hCA II) with IC₅₀: 0.87 µM
Compound 4 : N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Methyl(phenyl)sulfamoyl 3,5-Dimethoxyphenyl Not explicitly reported; inferred HDAC inhibition from structural class

Key Structural and Functional Differences

Sulfonamide Group Variations: The target compound’s ethanesulfonyl group is smaller and more electron-withdrawing than the benzyl(methyl)sulfamoyl (LMM5) and cyclohexyl(ethyl)sulfamoyl (LMM11) groups. Ethylthio (Compound 6a) and methyl(phenyl)sulfamoyl (Compound 4) substituents highlight how sulfur oxidation states (sulfone vs. thioether) and substituent bulk influence enzyme selectivity, as seen in hCA II inhibition .

Oxadiazole Substituents :

  • The 2-methoxyphenyl group in the target compound introduces ortho-substitution effects, which may restrict rotational freedom compared to the para-substituted 4-methoxyphenylmethyl in LMM3. This could alter binding modes in enzyme active sites .
  • Furan-2-yl (LMM11) and 3,5-dimethoxyphenyl (Compound 4) substituents demonstrate how heterocyclic vs. poly-methoxy aromatic groups modulate electronic properties and π-π stacking interactions .

Biological Activity

4-(ethanesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the class of oxadiazoles, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C14_{14}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 320.36 g/mol
  • Functional Groups : Contains an oxadiazole ring, a methoxyphenyl group, and an ethanesulfonyl moiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various bacterial strains.

  • Mechanism of Action :
    • Inhibition of Bacterial Growth : Oxadiazoles have been shown to inhibit key bacterial pathways such as menaquinone biosynthesis and affect essential proteins involved in bacterial survival and replication .
    • Membrane Depolarization : These compounds can disrupt bacterial membranes, leading to increased permeability and subsequent cell death .
    • Multi-targeting Effects : The ability of these compounds to interact with multiple targets within bacterial cells enhances their efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Case Studies :
    • In a comparative study, various oxadiazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) against MRSA. The compound HSGN-94, structurally related to our compound of interest, exhibited an MIC of 0.25 µg/mL against MRSA .
    • Another study highlighted that modifications in the oxadiazole structure significantly influenced antibacterial activity and mechanisms of action .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of this compound, it is crucial to consider its selectivity towards bacterial cells over mammalian cells. Preliminary data suggest that these compounds maintain a favorable therapeutic index by exhibiting lower toxicity to human cell lines compared to their antibacterial efficacy .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedMIC (µg/mL)Reference
AntibacterialHSGN-940.25
AntimicrobialKKL-350.5
CytotoxicityVarious Oxadiazoles>100

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